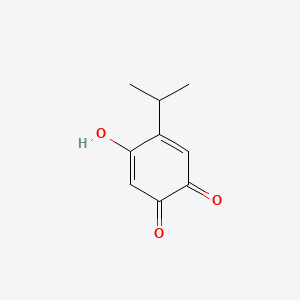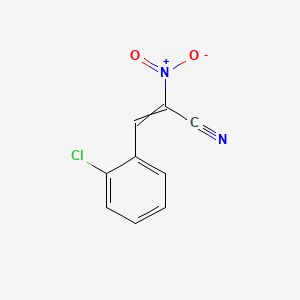
2-Propenenitrile, 3-(2-chlorophenyl)-2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-2-nitroprop-2-enenitrile: is an organic compound characterized by the presence of a chlorophenyl group, a nitro group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-chlorophenyl)-2-nitroprop-2-enenitrile typically involves the reaction of 2-chlorobenzaldehyde with nitromethane in the presence of a base, such as sodium hydroxide, to form the intermediate 2-chlorophenyl-2-nitroethanol. This intermediate is then dehydrated using a dehydrating agent like phosphorus oxychloride to yield the final product .
Industrial Production Methods: Industrial production of 3-(2-chlorophenyl)-2-nitroprop-2-enenitrile follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Hydrogen gas with a catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, under basic or neutral conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: 3-(2-chlorophenyl)-2-nitroprop-2-enenitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of diverse chemical entities through further functionalization .
Biology: In biological research, this compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: The compound’s derivatives have shown promise in preclinical studies as potential anticonvulsant and analgesic agents. Research is ongoing to explore its efficacy and safety in various medical applications .
Industry: In the industrial sector, 3-(2-chlorophenyl)-2-nitroprop-2-enenitrile is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the synthesis of polymers, dyes, and other industrial products .
Mécanisme D'action
The mechanism of action of 3-(2-chlorophenyl)-2-nitroprop-2-enenitrile and its derivatives involves interaction with specific molecular targets. For instance, some derivatives act on neuronal voltage-sensitive sodium channels and L-type calcium channels, leading to anticonvulsant and analgesic effects . The nitro group can also undergo bioreduction, generating reactive intermediates that interact with cellular components, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
- 3-(3-chlorophenyl)-2-nitroprop-2-enenitrile
- 3-(4-chlorophenyl)-2-nitroprop-2-enenitrile
- 2-chlorophenyl-2-nitroethanol
Comparison: Compared to its analogs, 3-(2-chlorophenyl)-2-nitroprop-2-enenitrile exhibits unique reactivity due to the position of the chlorine atom on the phenyl ring. This positional difference influences the compound’s electronic properties and steric effects, leading to variations in its chemical behavior and biological activity .
Propriétés
Formule moléculaire |
C9H5ClN2O2 |
|---|---|
Poids moléculaire |
208.60 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-2-nitroprop-2-enenitrile |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-4-2-1-3-7(9)5-8(6-11)12(13)14/h1-5H |
Clé InChI |
CEOKNMOSMCOCQE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=C(C#N)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



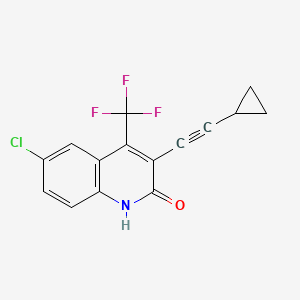
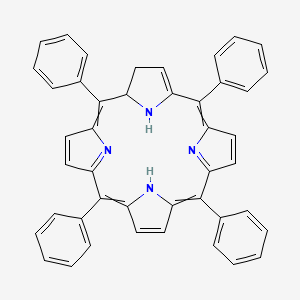
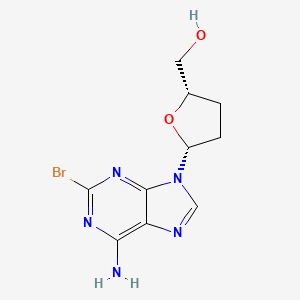
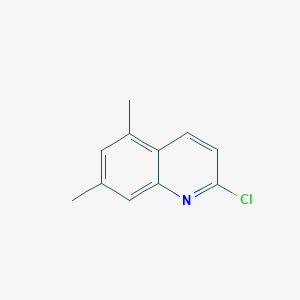
![2,4-Dihydroxybenzaldehyde 2-[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B13838385.png)

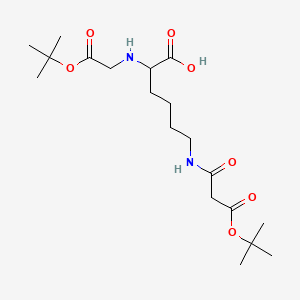
![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13838392.png)
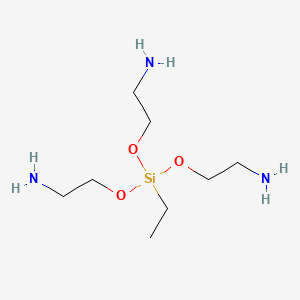
![2-[(S)-(Diphenylmethyl)sulfinyl-d10]-acetic Acid Methyl Ester](/img/structure/B13838402.png)
